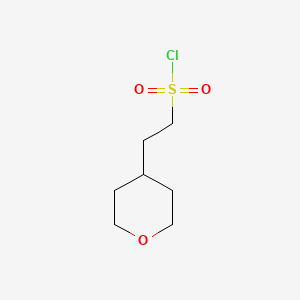

2-(Oxan-4-yl)ethane-1-sulfonyl chloride

Description

2-(Oxan-4-yl)ethane-1-sulfonyl chloride (CAS: Not explicitly provided; CID: 86775610) is a sulfonyl chloride derivative featuring a tetrahydropyran (oxan-4-yl) substituent. Its molecular formula is C₇H₁₃ClO₃S, with a molecular weight of ~212.69 g/mol (calculated from structural data) . The compound’s SMILES string (C1COCCC1CCS(=O)(=O)Cl) and InChIKey (JSHCTCDANFZBLV-UHFFFAOYSA-N) confirm the presence of a sulfonyl chloride group (-SO₂Cl) attached to an ethane chain linked to a tetrahydropyran ring . Predicted collision cross-section (CCS) values for its adducts (e.g., [M+H]+: 142.8 Ų) suggest utility in mass spectrometry-based analytical workflows .

Propriétés

IUPAC Name |

2-(oxan-4-yl)ethanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO3S/c8-12(9,10)6-3-7-1-4-11-5-2-7/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSHCTCDANFZBLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Direct Sulfonylation of Tetrahydropyran-4-ol

Overview:

The most common and straightforward preparation method involves the reaction of tetrahydropyran-4-ol with ethanesulfonyl chloride (or similar sulfonyl chlorides) in the presence of a base such as pyridine or triethylamine. This reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the sensitive sulfonyl chloride group.

Reaction Scheme:

$$

\text{Tetrahydropyran-4-ol} + \text{Ethanessulfonyl chloride} \xrightarrow[\text{anhydrous}]{\text{Base, low temp}} \text{2-(Oxan-4-yl)ethane-1-sulfonyl chloride}

$$

| Parameter | Typical Range/Value |

|---|---|

| Solvent | Anhydrous dichloromethane (CH2Cl2) or similar |

| Base | Pyridine or triethylamine |

| Temperature | 0 °C to room temperature |

| Reaction Time | Several hours to overnight |

| Atmosphere | Inert (e.g., nitrogen or argon) to avoid moisture |

Mechanistic Notes:

The base scavenges the hydrochloric acid generated during the sulfonylation, driving the reaction to completion. Strict exclusion of water is critical to avoid hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid.

Industrial Continuous Flow Synthesis

Overview:

In industrial settings, continuous flow reactors are employed to optimize yield, purity, and scalability. Automated control of temperature, pressure, and reactant feed rates ensures reproducibility and safety, especially due to the reactive nature of sulfonyl chlorides.

- Enhanced heat and mass transfer

- Precise control of stoichiometry

- Reduced side reactions and decomposition

- Safer handling of reactive intermediates

| Feature | Description |

|---|---|

| Reactor Type | Microreactor or tubular flow reactor |

| Temperature Control | Precise cooling/heating jackets |

| Pressure Control | Maintained to optimize reaction kinetics |

| Reactant Feeding | Metered pumps for reagents |

| Product Isolation | Continuous extraction and purification |

Alternative Synthetic Routes (Literature Insights)

While direct sulfonylation is the primary route, related literature suggests alternative approaches involving:

Conversion of sulfonate esters: Starting from tetrahydropyran-4-yl sulfonate esters, chlorination can yield the sulfonyl chloride derivative. For example, treatment of sulfonate esters with reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions.

Diazonium salt intermediates: Though less common for this compound, sulfonyl chlorides can be synthesized via diazonium salt intermediates and subsequent Sandmeyer-type reactions, but these are more typical for aromatic sulfonyl chlorides.

Representative Experimental Procedure (Adapted from Research Data)

| Step | Description |

|---|---|

| 1 | Dissolve tetrahydropyran-4-ol in anhydrous dichloromethane under inert atmosphere at 0 °C. |

| 2 | Add triethylamine dropwise to the stirred solution to act as a base. |

| 3 | Slowly add ethanesulfonyl chloride solution dropwise maintaining temperature below 5 °C. |

| 4 | Stir the reaction mixture overnight at room temperature. |

| 5 | Quench reaction by careful addition of water under cooling to hydrolyze excess reagents. |

| 6 | Extract the product with organic solvent, wash with brine, dry over anhydrous sodium sulfate. |

| 7 | Concentrate under reduced pressure to obtain crude this compound. |

| 8 | Purify by recrystallization or column chromatography if necessary. |

Reaction and Purification Data Summary

| Parameter | Observed Data / Notes |

|---|---|

| Yield | Typically 80–90% under optimized conditions |

| Physical State | Pale green solid or light peach solid |

| Purity | >95% by chromatographic methods |

| Stability | Sensitive to moisture; store under dry inert atmosphere |

| Characterization Methods | NMR, IR (characteristic sulfonyl chloride peaks), MS |

Research Findings and Analytical Observations

- The sulfonyl chloride group exhibits characteristic IR absorption bands around 1350–1370 cm⁻¹ and 1180–1200 cm⁻¹, corresponding to S=O stretching vibrations.

- NMR spectra confirm the presence of the tetrahydropyran ring and the ethane sulfonyl chloride moiety with distinct chemical shifts.

- The compound readily undergoes nucleophilic substitution with amines, alcohols, and thiols, confirming the integrity and reactivity of the sulfonyl chloride group post-synthesis.

- Reaction temperature control is critical; elevated temperatures can lead to hydrolysis or decomposition.

- Continuous flow methods show improved reproducibility and scalability compared to batch syntheses.

Comparative Table of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|

| Direct sulfonylation (batch) | Simple setup, well-established | Sensitive to moisture, moderate scalability | 80–90 |

| Continuous flow synthesis | High control, scalable, reproducible | Requires specialized equipment | >90 |

| Sulfonate ester chlorination | Alternative route, useful if ester is available | Additional steps, potential side reactions | 70–85 |

Analyse Des Réactions Chimiques

Types of Reactions: 2-(Oxan-4-yl)ethane-1-sulfonyl chloride primarily undergoes substitution reactions due to the presence of the reactive sulfonyl chloride group. It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively .

Common Reagents and Conditions:

Amines: Reaction with primary or secondary amines in the presence of a base like triethylamine to form sulfonamides.

Alcohols: Reaction with alcohols under basic conditions to form sulfonate esters.

Major Products: The major products formed from these reactions include sulfonamides, sulfonate esters, and sulfonate thioesters, which are valuable intermediates in organic synthesis and pharmaceutical development .

Applications De Recherche Scientifique

Chemical Properties and Reactivity

The compound features a sulfonyl chloride functional group, which is known for its high reactivity in nucleophilic substitution reactions. The presence of the oxane ring enhances the compound's properties, making it a valuable intermediate in organic synthesis. Key reactions include:

- Nucleophilic Substitution : The sulfonyl chloride group readily reacts with nucleophiles, facilitating the synthesis of sulfonamide derivatives.

- Formation of Covalent Bonds : It can form covalent bonds with biological molecules, impacting enzyme activity and offering potential therapeutic applications.

Pharmaceutical Synthesis

2-(Oxan-4-yl)ethane-1-sulfonyl chloride is primarily utilized in the synthesis of sulfonamide-based compounds, which have been explored for their potential as enzyme inhibitors. These compounds may target specific enzymes involved in various disease processes, making them candidates for drug development.

Case Study : A study demonstrated that derivatives synthesized from this sulfonyl chloride exhibited significant inhibitory activity against certain enzymes linked to metabolic disorders. The modifications allowed for selective targeting of enzyme active sites, enhancing therapeutic efficacy.

Biochemical Studies

The compound's ability to react with nucleophilic sites on proteins or enzymes is crucial for understanding its mechanism of action. Interaction studies have shown that it can modulate biological pathways, contributing to its potential as a therapeutic agent.

Table 1: Summary of Biological Activities

Industrial Applications

The compound also finds applications in industrial chemistry, particularly in the manufacture of agrochemicals and specialty chemicals. Its reactivity allows for the production of various derivatives that can be tailored for specific industrial needs.

Table 2: Industrial Applications

| Application Area | Description | Examples |

|---|---|---|

| Agrochemicals | Used as intermediates in the synthesis of fungicides and herbicides. | Systemic fungicides |

| Specialty Chemicals | Employed in creating fine chemicals for diverse applications. | Custom chemical formulations |

Mécanisme D'action

The mechanism of action of 2-(Oxan-4-yl)ethane-1-sulfonyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group is highly reactive and can form stable sulfonamide, sulfonate ester, or sulfonate thioester linkages with amines, alcohols, or thiols, respectively . These reactions can alter the activity, stability, and function of the target molecules, making the compound useful in various chemical and biological applications .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogues

Structural and Molecular Comparison

The table below summarizes key molecular features of 2-(oxan-4-yl)ethane-1-sulfonyl chloride and related sulfonyl chlorides:

Key Observations:

- Substituent Effects: The tetrahydropyran ring in this compound provides steric bulk and moderate electron-donating effects compared to linear ether chains (e.g., methoxyethoxy in CAS 1215974-61-0) . Ether vs. Direct Linkage: The "oxy" variant (CAS 1495584-23-0) includes an ether bridge between the tetrahydropyran and ethane chain, adding an oxygen atom and increasing molecular weight compared to the non-oxy analogue .

Reactivity and Stability

- Electrophilicity :

- Fluorinated derivatives (e.g., CAS 2408974-23-0) are expected to exhibit higher reactivity due to the electron-withdrawing nature of fluorine, which polarizes the S-Cl bond .

- The methoxyethoxy variant (CAS 1215974-61-0) may show reduced reactivity compared to fluorinated analogues due to the electron-donating methoxy group .

- Hydrolytic Stability :

Analytical and Application Insights

- Collision Cross-Section (CCS): this compound has predicted CCS values (e.g., 142.8 Ų for [M+H]+), aiding its identification in ion mobility spectrometry . No CCS data is available for analogues.

- Synthetic Utility :

- The tetrahydropyran ring in the parent compound may facilitate selective reactions in medicinal chemistry, where cyclic ethers are common pharmacophores.

- Fluorinated derivatives (e.g., CAS 2408974-23-0) are valuable in developing fluorinated bioactive molecules .

Activité Biologique

2-(Oxan-4-yl)ethane-1-sulfonyl chloride, also known as a sulfonyl chloride derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a sulfonyl chloride functional group, which is known for its reactivity in various chemical reactions, particularly in the synthesis of sulfonamides and other biologically active compounds.

- Molecular Formula : CHClOS

- Molecular Weight : Approximately 212.69 g/mol

- Structure : Contains a tetrahydrofuran (oxane) ring which enhances its reactivity.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. This mechanism is crucial for modulating various biological pathways, potentially leading to therapeutic effects. The sulfonyl chloride group allows for substitution reactions with amines, resulting in the formation of sulfonamides, which are known for their enzyme inhibition properties.

Biological Activity

Research indicates that compounds derived from this compound exhibit various biological activities:

Enzyme Inhibition

- Sulfonamide Derivatives : These derivatives have been investigated for their potential as enzyme inhibitors, particularly targeting carbonic anhydrase (CA) isoforms. For instance, certain sulfonamide-based compounds have shown subnanomolar inhibition against cancer-associated isozyme hCA XII, indicating their potential role in cancer therapy .

- Antimicrobial Activity : The synthesized sulfonamide derivatives have demonstrated moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis .

Case Studies

A notable study explored the synthesis of various sulfonamide derivatives from this compound. The findings included:

- Inhibition Profiles : The synthesized compounds exhibited distinct inhibition profiles against multiple human CA isoforms, highlighting their specificity and potential therapeutic applications.

- Binding Studies : Docking studies revealed interactions between these compounds and amino acid residues in enzyme active sites, providing insights into their mechanisms of action .

Comparative Analysis

The following table summarizes the biological activities associated with different derivatives of sulfonyl chlorides, including this compound:

| Compound Name | Biological Activity | Target Enzyme/Pathogen | Reference |

|---|---|---|---|

| This compound | Enzyme inhibition | hCA XII | |

| Sulfonamide A | Antibacterial | Salmonella typhi | |

| Sulfonamide B | Anticancer | Various CA isoforms |

Synthesis and Applications

The synthesis of this compound typically involves reacting tetrahydropyran-4-ol with ethanesulfonyl chloride under anhydrous conditions, often using bases like pyridine or triethylamine to facilitate the reaction. This method allows for the efficient production of the compound, which can then be utilized in various pharmaceutical applications.

Q & A

Q. What are the fundamental physicochemical properties of 2-(Oxan-4-yl)ethane-1-sulfonyl chloride, and how are they determined?

The compound’s molecular formula is C₇H₁₃ClO₄S , with a molecular weight of 212.09 g/mol and a CAS number 579475-81-3 . Key characterization methods include:

- Elemental Analysis : To verify purity (reported as 95% in literature) and confirm stoichiometry.

- Spectroscopy : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H and ¹³C NMR) to resolve structural features. For analogous sulfonyl chlorides, typical NMR signals include δ ~3.6 ppm (methylene protons adjacent to sulfonyl groups) and δ ~120–150 ppm (carbon resonances for heterocyclic rings) .

- Mass Spectrometry : To confirm molecular ion peaks and fragmentation patterns.

Q. What synthetic methodologies are commonly employed to prepare this compound?

A telescoping approach using the Thiourea/NCBSI/HCl system is effective for synthesizing alkyl sulfonyl chlorides. Key steps include:

Chlorosulfonylation : Reacting the precursor alcohol or thiol with chlorinating agents (e.g., N-chloro reagents).

Purification : Distillation or column chromatography to isolate the sulfonyl chloride.

Yield Optimization : Adjusting reaction time, temperature, and stoichiometry. For example, yields exceeding 85% are achievable under controlled conditions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

Conflicting NMR or mass spectrometry data may arise from impurities, stereochemical variations, or solvent interactions. Strategies include:

- 2D NMR Techniques : HSQC and HMBC to assign ambiguous proton-carbon correlations.

- High-Resolution Mass Spectrometry (HRMS) : To distinguish between isobaric species.

- Comparative Analysis : Cross-referencing with structurally similar compounds (e.g., 2-(4-Methylthiazol-5-yl)ethane-1-sulfonyl chloride, where ¹H NMR δ = 8.85 ppm corresponds to aromatic protons) .

Q. What are the challenges in optimizing reaction selectivity for sulfonyl chloride derivatives?

Competing side reactions (e.g., hydrolysis or over-chlorination) can reduce selectivity. Mitigation approaches:

- Low-Temperature Reactions : To suppress hydrolysis (e.g., maintaining temperatures below 0°C).

- Inert Atmosphere : Use of nitrogen/argon to prevent moisture ingress.

- Catalytic Additives : Thiourea derivatives to enhance chlorination efficiency .

Q. How does this compound function as a reagent in fluorination reactions?

Recent studies highlight its potential as a pentafluorosulfanylation reagent . The oxan-4-yl group stabilizes reactive intermediates, enabling:

- Regioselective Fluorination : In aromatic and heterocyclic systems.

- Mechanistic Insights : Sulfonyl chloride acts as a leaving group, facilitating nucleophilic substitution with fluoride ions.

This application is critical for synthesizing fluorinated pharmaceuticals and agrochemicals .

Data Contradiction and Validation

Q. How should researchers address inconsistencies between theoretical and experimental elemental analysis results?

Discrepancies (e.g., carbon content deviations) may indicate incomplete purification or side products. Validation steps:

- Repeat Analyses : Ensure consistency across multiple batches.

- Combined Techniques : Pair elemental analysis with X-ray crystallography or IR spectroscopy.

For example, in a related compound, theoretical carbon content was 31.93% vs. experimental 34.24%, suggesting residual solvent or by-products .

Methodological Tables

Q. Table 1: Comparative NMR Data for Sulfonyl Chlorides

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| 2-(4-Methylthiazol-5-yl)ethane-1-sulfonyl chloride | 8.85 (s, 1H), 3.61 (t, 2H) | 149.98, 147.63, 43.08 | |

| Analogous oxan-4-yl derivatives | ~3.6 (methylene protons) | ~120–150 (heterocyclic C) |

Q. Table 2: Key Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₁₃ClO₄S | |

| Molecular Weight | 212.09 g/mol | |

| CAS Number | 579475-81-3 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.